molecular formula C14H18 B13956766 cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

Cat. No.: B13956766
M. Wt: 186.29 g/mol
InChI Key: KFGROPZLGDSAPK-JSGCOSHPSA-N
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Description

cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: is a polycyclic hydrocarbon with the molecular formula C14H18 . It is a stereoisomer of 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene, distinguished by the specific spatial arrangement of its hydrogen atoms. This compound is part of the phenanthrene family, which is known for its aromatic properties and presence in various natural and synthetic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene typically involves hydrogenation of phenanthrene or its derivatives under specific conditions. The hydrogenation process requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature to ensure complete saturation of the phenanthrene rings .

Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to maintain the cis-configuration of the product, ensuring its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, interaction with other molecules, and overall stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(4aS,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14-/m0/s1

InChI Key

KFGROPZLGDSAPK-JSGCOSHPSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CCC3=CC=CC=C23

Canonical SMILES

C1CCC2C(C1)CCC3=CC=CC=C23

Origin of Product

United States

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